4,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride

Description

IUPAC Nomenclature and Systematic Naming Conventions

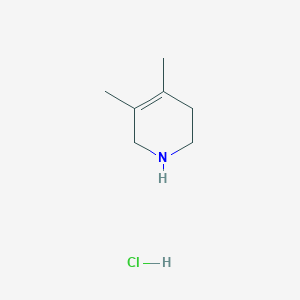

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride . This systematic name reflects the structural features of the molecule:

- A tetrahydropyridine core (a six-membered ring with one double bond and four single bonds).

- Methyl groups at positions 4 and 5 of the ring.

- A hydrochloride salt formed by the protonation of the nitrogen atom in the tetrahydropyridine ring.

The numbering of the pyridine ring follows IUPAC guidelines, prioritizing the lowest possible locants for substituents. The "1,2,3,6-tetrahydro" designation indicates partial saturation, with hydrogen atoms added to carbons 1, 2, 3, and 6.

CAS Registry Numbers and Alternative Identifiers

The compound is uniquely identified by several registry numbers and codes:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 1803582-71-9 | |

| European Community (EC) Number | 882-149-9 | |

| PubChem CID | 91654388 |

These identifiers facilitate unambiguous referencing in chemical databases, regulatory documents, and commercial catalogs. The CAS Registry Number is particularly critical for global trade and regulatory compliance.

Properties

IUPAC Name |

4,5-dimethyl-1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-6-3-4-8-5-7(6)2;/h8H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIXJQCZUIONHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CNCC1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803582-71-9 | |

| Record name | 4,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride typically involves the partial reduction of pyridinium salts. One common method is the treatment of N-methylpyridinium with borohydride reagents, which leads to the formation of 1-methyl-1,2,3,6-tetrahydropyridine . Another approach involves a modified Ireland-Claisen rearrangement, which produces tetrahydropyridines via a silyl ketene acetal intermediate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: It can be reduced further to form fully saturated piperidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products:

Oxidation: Pyridine derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted tetrahydropyridine derivatives.

Scientific Research Applications

Antiviral Activity

4,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride has shown potential antiviral properties. Research indicates that compounds with similar structures can inhibit viral replication. A notable study evaluated the compound's efficacy against various strains of the influenza A virus, demonstrating its ability to act as a noncompetitive antagonist of NMDA receptors, which are implicated in the viral life cycle.

Neuroprotective Effects

The compound is being investigated for its neuroprotective properties in models of neurodegenerative diseases such as Parkinson's disease. Its mechanism appears to involve modulation of neurotransmitter systems and inhibition of excitotoxicity caused by excessive glutamate signaling. In mouse models treated with MPTP (a neurotoxin used to induce Parkinson-like symptoms), the compound demonstrated a capacity to prevent neuronal death and improve motor functions .

Dopaminergic Activity

This compound acts as a dopamine agonist and has been studied for its effects on dopaminergic pathways. This activity is particularly relevant in the context of Parkinson's disease and other disorders characterized by dopamine deficiency. The compound potentially enhances dopaminergic signaling by interacting with dopamine receptors or modulating related signaling pathways .

Study 1: Antiviral Efficacy

In a comparative study assessing various adamantyl-substituted compounds for anti-HIV activity, this compound exhibited moderate efficacy with an EC50 value indicating potential as an antiviral agent but necessitating further optimization for clinical use.

Study 2: Neuroprotection in Parkinson's Disease Models

In another significant study involving MPTP-induced neurodegeneration in mice, the administration of this compound resulted in reduced motor deficits and preservation of dopaminergic neurons. Behavioral assessments indicated improvements in locomotor function post-treatment .

Summary Table of Applications

| Application Area | Mechanism of Action | Findings/Results |

|---|---|---|

| Antiviral Activity | NMDA receptor antagonism | Inhibition of influenza A virus replication |

| Neuroprotection | Modulation of glutamate signaling | Prevention of neuronal death in Parkinson's models |

| Dopaminergic Activity | Interaction with dopamine receptors | Enhanced dopaminergic signaling |

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can affect neurotransmitter pathways, potentially influencing neuronal activity and behavior. The compound may also interact with enzymes and receptors, leading to various physiological effects .

Comparison with Similar Compounds

1-(1-Adamantyl)-4,5-Dimethyl-1,2,3,6-Tetrahydropyridine Hydrochloride

- Structural Differences : Incorporates a bulky adamantyl group at the 1-position, increasing lipophilicity and steric hindrance.

- Applications: Primarily used in high-throughput screening for neurodegenerative drug candidates.

1-Methyl-4-Phenyl-1,2,5,6-Tetrahydropyridine (MPTP)

- Structural Differences : Features a phenyl group at the 4-position instead of methyl.

- Biological Activity: MPTP is a neurotoxin that induces Parkinsonism via selective destruction of dopaminergic neurons in the substantia nigra. Trace impurities like 1-methyl-4-phenyl-4-propionoxy-piperidine (MPPP) exacerbate toxicity .

- Key Contrast : The phenyl group in MPTP is critical for neurotoxicity, whereas the dimethyl derivative lacks such effects, highlighting the role of aromaticity in biological activity.

1-Methyl-4-(p-Fluorophenyl)-1,2,3,6-Tetrahydropyridine (USP Paroxetine Related Compound C)

- Structural Differences : Contains a p-fluorophenyl substituent at the 4-position.

- Pharmacological Relevance : An impurity in paroxetine hydrochloride (antidepressant). Chromatographic methods (relative retention time: 0.6) are employed to quantify its presence, with regulatory limits ensuring drug safety .

- Key Contrast : The fluorine atom enhances metabolic stability compared to the dimethyl analog, underscoring substituent effects on drug impurity profiles.

4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1,2,3,6-Tetrahydropyridine Hydrochloride

- Structural Differences: Substituted with a boronic ester group at the 4-position (Molecular Formula: C₁₁H₂₁BClNO₂).

- Applications : Used in Suzuki-Miyaura cross-coupling reactions for synthesizing aryl/heteroaryl derivatives. The boron moiety enables C–C bond formation, unlike the dimethyl compound .

- Key Contrast : The boronic ester introduces reactivity for catalytic applications, diverging from the dimethyl analog’s role as a passive intermediate.

4,5-Dichloro-1,2,3,6-Tetrahydropyridine

- Structural Differences : Chlorine atoms replace methyl groups at the 4- and 5-positions.

- Properties : Increased molecular weight (163.03 g/mol) and polarity compared to the dimethyl analog. Commercial pricing (¥84200) suggests higher synthesis complexity .

- Key Contrast : Chlorine’s electronegativity enhances reactivity in nucleophilic substitutions, contrasting with the steric effects of methyl groups.

Comparative Data Table

*THPC: Tetrahydropyridine Hydrochloride

Biological Activity

4,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and therapeutic potential based on various research findings.

- Molecular Formula : C₈H₁₄ClN

- Molecular Weight : Approximately 161.66 g/mol

- CAS Number : 1803582-71-9

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and cellular pathways. It has been shown to influence:

- Neurotransmitter Pathways : The compound may modulate the release and uptake of neurotransmitters such as dopamine and serotonin, which are crucial in regulating mood and motor functions.

- Mitochondrial Function : It acts as an inhibitor of mitochondrial respiration, affecting energy metabolism within cells. This interaction can lead to neuroprotective effects in certain contexts .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : The compound has shown promise in models of neurodegenerative diseases like Parkinson's disease by protecting dopaminergic neurons from toxicity.

- Antiviral Activity : It has demonstrated efficacy against influenza A virus by inhibiting viral replication through modulation of neurotransmitter systems.

- Antioxidant Properties : The compound may exhibit antioxidant effects that help mitigate oxidative stress in neuronal cells .

Table 1: Summary of Biological Activities

Case Study: Neuroprotection in Parkinson's Disease

A study investigated the neuroprotective effects of this compound in a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). The results showed that treatment with the compound significantly reduced the loss of dopaminergic neurons and improved motor function compared to untreated controls. This suggests a potential therapeutic role for the compound in managing Parkinson's disease symptoms .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of tetrahydropyridine derivatives. Modifications to the molecular structure can enhance specific activities or reduce toxicity. For instance:

Q & A

Q. What are the recommended synthetic routes for 4,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride, and how can intermediates be characterized?

The compound is typically synthesized via cyclization or functionalization of pre-existing pyridine derivatives. For example:

- Cyclization approach : Reacting substituted amines with carbonyl compounds under acidic conditions. Evidence from analogous tetrahydropyridine syntheses (e.g., 6-tert-butoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine) suggests using methanol as a solvent with hydrochloric acid for deprotection and cyclization .

- Intermediate characterization : Use NMR (¹H/¹³C) to confirm regiochemistry and purity. Mass spectrometry (MS) and elemental analysis validate molecular weight (C₇H₁₂ClN; theoretical mass: 163.04 g/mol) .

Q. What analytical methods are suitable for quantifying impurities in this compound?

High-performance liquid chromatography (HPLC) with UV detection is widely used. Key parameters:

- Column : Reverse-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm).

- Mobile phase : Gradient of methanol/water with 0.1% trifluoroacetic acid.

- Detection : 254 nm for aromatic or conjugated systems.

- Validation : Ensure ≤0.1% impurity limits, as per pharmacopeial guidelines for related tetrahydropyridines (e.g., paroxetine hydrochloride impurities) .

Q. How can contradictory data from NMR and HPLC analyses be resolved during structural elucidation?

- Orthogonal techniques : Combine 2D NMR (e.g., COSY, HSQC) to resolve stereochemical ambiguities. For example, NOESY can confirm spatial proximity of methyl groups in the 4,5-dimethyl configuration.

- Spiking experiments : Add reference standards (e.g., USP Paroxetine Related Compound E) to confirm retention times and impurity profiles .

- Mass spectrometry : Use high-resolution MS (HRMS) to distinguish isobaric impurities or degradation products .

Q. What experimental models are appropriate for assessing the neurotoxic potential of this compound?

- In vitro models : Primary dopaminergic neuron cultures exposed to 1–100 µM of the compound, with viability assays (e.g., MTT, LDH release) and mitochondrial dysfunction markers (e.g., ATP levels) .

- In vivo models : Rodent studies using subcutaneous or intravenous administration (dose range: 10–50 mg/kg). Monitor behavioral outcomes (e.g., rotarod performance) and post-mortem substantia nigra histopathology, as done for MPTP-induced parkinsonism .

- Mechanistic studies : Evaluate inhibition of mitochondrial complex I activity, a hallmark of MPTP-like neurotoxicity .

Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?

- DoE (Design of Experiments) : Vary temperature (20–80°C), solvent polarity (methanol vs. acetonitrile), and acid concentration (1–5 M HCl) to identify optimal yield and purity.

- Kinetic studies : Monitor reaction progress via inline FTIR or HPLC to terminate at maximal product formation.

- Byproduct identification : Use LC-MS/MS to characterize side products (e.g., over-methylated analogs) and adjust stoichiometry accordingly .

Q. What are the challenges in differentiating this compound from its structural analogs using spectroscopic methods?

- NMR challenges : Overlapping signals for methyl groups (δ 1.2–1.5 ppm) and aromatic protons. Use deuterated solvents (e.g., D₂O) and DEPT-135 to enhance signal resolution.

- MS challenges : Isobaric interference from analogs (e.g., 1-methyl-4-phenyl derivatives). Employ MS/MS with collision-induced dissociation (CID) to fragment ions and confirm unique product ions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.